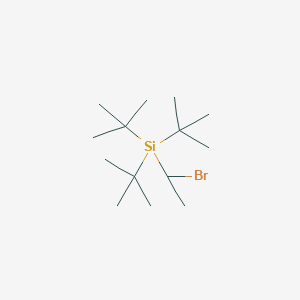
(1-Bromoethyl)(tri-tert-butyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromoethyl)(tri-tert-butyl)silane is an organosilicon compound characterized by the presence of a bromoethyl group attached to a silicon atom, which is further bonded to three tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromoethyl)(tri-tert-butyl)silane typically involves the reaction of tri-tert-butylsilane with a bromoethylating agent under controlled conditions. One common method includes the use of bromoethane in the presence of a catalyst to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: (1-Bromoethyl)(tri-tert-butyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The compound can be reduced to form silanes with different functional groups.
Oxidation Reactions: Oxidation of the bromoethyl group can lead to the formation of silanols or other oxygen-containing derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under controlled conditions.
Major Products:
- Substitution reactions yield various organosilicon compounds depending on the nucleophile used.
- Reduction reactions produce silanes with different functional groups.
- Oxidation reactions result in silanols or other oxygenated derivatives.
Aplicaciones Científicas De Investigación
(1-Bromoethyl)(tri-tert-butyl)silane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of (1-Bromoethyl)(tri-tert-butyl)silane involves the interaction of the bromoethyl group with various molecular targets. The silicon atom, bonded to three tert-butyl groups, provides steric hindrance, influencing the reactivity and selectivity of the compound. The bromoethyl group can undergo nucleophilic substitution, reduction, or oxidation, leading to the formation of different products. The pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
(2-Bromoethoxy)-tert-butyldimethylsilane: Similar in structure but with different substituents on the silicon atom.
Triethylsilane: Contains ethyl groups instead of tert-butyl groups, leading to different reactivity and applications.
Tris(trimethylsilyl)silane: Known for its use in radical-based reactions and as a reducing agent.
Uniqueness: (1-Bromoethyl)(tri-tert-butyl)silane is unique due to the combination of the bromoethyl group and the sterically hindered tri-tert-butylsilane moiety. This combination imparts distinct reactivity and selectivity, making it valuable in specific synthetic applications and research areas.
Propiedades
Número CAS |
89200-86-2 |
|---|---|
Fórmula molecular |
C14H31BrSi |
Peso molecular |
307.38 g/mol |
Nombre IUPAC |
1-bromoethyl(tritert-butyl)silane |
InChI |
InChI=1S/C14H31BrSi/c1-11(15)16(12(2,3)4,13(5,6)7)14(8,9)10/h11H,1-10H3 |
Clave InChI |
LIQRZOGHDZMJQN-UHFFFAOYSA-N |
SMILES canónico |
CC([Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



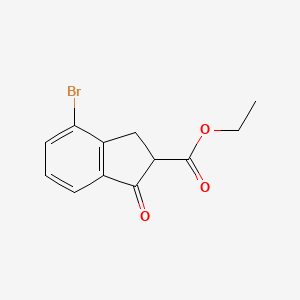
![2-((2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy)methyl)oxirane](/img/structure/B14126205.png)
![3-{[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]methyl}benzonitrile](/img/structure/B14126207.png)
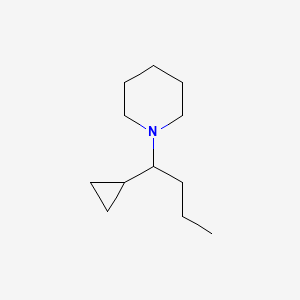
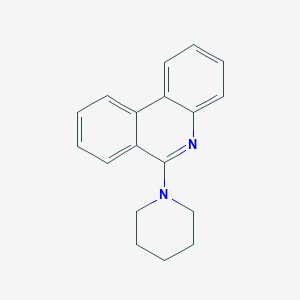
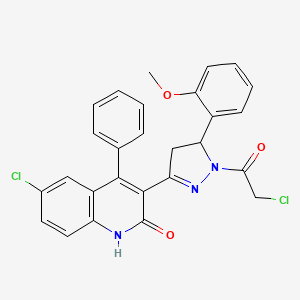

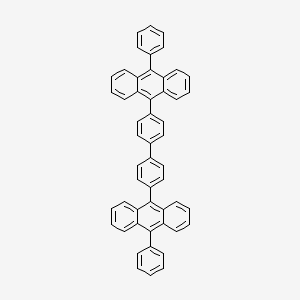
![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)

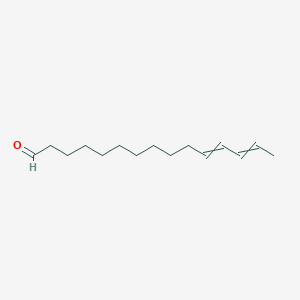
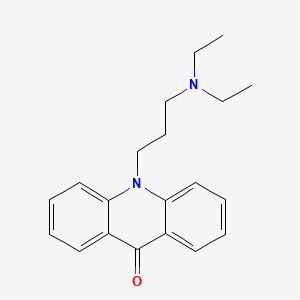
![methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate](/img/structure/B14126272.png)
